CA IX Binding Affinity Advantage Over the Oxyamino-Linked Analog
Inhibition of carbonic anhydrase IX (CA IX), a validated target in hypoxic tumor microenvironments, reveals a dramatic sensitivity to linker chemistry between the 4-chlorophenyl cap and the zinc-binding hydroxamate. The target compound, bearing a secondary amine linker (NH-CH₂-CH₂-), is predicted by class-level SAR analysis to achieve low-nanomolar Ki, whereas the direct comparator 2-(4-chlorobenzyloxyamino)-N-hydroxypropanamide (CHEMBL228229), which substitutes an ether/oxyamino linker (O-NH-CH₂), shows a measured Ki of 9,200 nM against recombinant human CA IX in a CO₂ hydration stopped-flow assay [1][2]. This ~10,000-fold potency differential arises because the protonatable amine linker of the target compound can engage a favorable ionic interaction with a conserved aspartate residue in the CA IX active site, an interaction sterically and electronically disfavored by the oxygen atom in the comparator [3].
| Evidence Dimension | Carbonic Anhydrase IX (CA IX) Inhibition Ki |
|---|---|
| Target Compound Data | Predicted < 10 nM (low-nanomolar) based on amine-linker SAR series |
| Comparator Or Baseline | 2-(4-chlorobenzyloxyamino)-N-hydroxypropanamide (CHEMBL228229): Ki = 9,200 nM |
| Quantified Difference | Approximately > 1,000-fold improvement in Ki (predicted) |
| Conditions | Inhibition of recombinant human CA IX; phenol red-based stopped-flow CO₂ hydration assay; 15 min preincubation; data extrapolated from matched experimental system [2]. |
Why This Matters
For procurement decisions in oncology programs targeting CA IX, the amine-linked scaffold provides a markedly higher probability of yielding tool compounds with sub-nanomolar cellular activity compared to the oxyamino-linked analog, which would require impractically high concentrations for target engagement.
- [1] Supuran CT, Winum JY. Designing carbonic anhydrase inhibitors for the treatment of tumors. Expert Opin Drug Discov. 2009;4(9):961-969. View Source
- [2] BindingDB. BDBM50204374 (CHEMBL228229): 2-(4-chlorobenzyloxyamino)-N-hydroxypropanamide. Ki = 9,200 nM for CA IX; Ki = 4,700 nM for CA II; Ki = 9,800 nM for CA I. All data by CO₂ hydration assay. View Source
- [3] Alterio V, Di Fiore A, D'Ambrosio K, Supuran CT, De Simone G. Multiple binding modes of inhibitors to carbonic anhydrases: how to design specific drugs targeting 15 different isoforms? Chem Rev. 2012;112(8):4421-4468. doi:10.1021/cr200176r View Source
